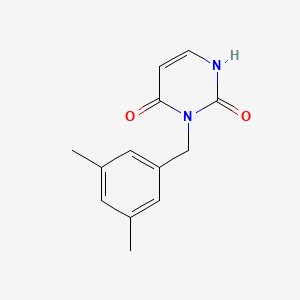

3-(3,5-Dimethylbenzyl)uracil

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C13H14N2O2 |

|---|---|

Molekulargewicht |

230.26 g/mol |

IUPAC-Name |

3-[(3,5-dimethylphenyl)methyl]-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C13H14N2O2/c1-9-5-10(2)7-11(6-9)8-15-12(16)3-4-14-13(15)17/h3-7H,8H2,1-2H3,(H,14,17) |

InChI-Schlüssel |

HZDJURZUFSRUNC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1)CN2C(=O)C=CNC2=O)C |

Synonyme |

3-(3,5-dimethylbenzyl)uracil |

Herkunft des Produkts |

United States |

Synthetic Strategies for 3 3,5 Dimethylbenzyl Uracil and Its Analogues

The synthesis of 3-(3,5-dimethylbenzyl)uracil and its derivatives is a field of significant interest, driven by the exploration of their chemical properties and potential applications. Methodologies have been developed to construct the core structure, as well as to introduce a variety of functional groups at the N1 and C6 positions of the uracil (B121893) ring, allowing for the creation of a diverse library of analogues.

Pre Clinical Biological Activity Spectrum of 3 3,5 Dimethylbenzyl Uracil Compounds

Antiviral Activity: Focus on Human Immunodeficiency Virus Type 1 (HIV-1)

A significant body of research has been dedicated to evaluating 3-(3,5-dimethylbenzyl)uracil and its analogs as inhibitors of the Human Immunodeficiency Virus Type 1 (HIV-1). These compounds are part of the non-nucleoside reverse transcriptase inhibitors (NNRTIs) class of antiviral drugs. tandfonline.comnih.govnih.gov

The primary mechanism of anti-HIV-1 action for this compound derivatives is the inhibition of the viral enzyme, reverse transcriptase (RT). nih.gov This enzyme is critical for the replication of HIV, as it transcribes the viral RNA genome into DNA, which is then integrated into the host cell's genome. nih.gov Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which bind to the enzyme's active site, these uracil (B121893) derivatives are non-nucleoside inhibitors that bind to an allosteric pocket on the RT enzyme. tandfonline.comnih.gov This binding induces a conformational change in the enzyme, disrupting its catalytic activity and halting the viral replication process. nih.gov

Structure-activity relationship (SAR) studies have been crucial in optimizing the inhibitory potency. Research indicates that the 3,5-dimethylbenzyl group at the N-3 position of the uracil ring is important for enhancing anti-HIV-1 activity. nih.gov Further modifications have shown that substitutions at the C-6 position, such as with an amino or azido (B1232118) group, can significantly increase the compound's potency. ilo.orgresearchgate.netresearchgate.net For instance, the hydrogen bond formed between a 6-amino group and the amide group of HIV-1 reverse transcriptase is suggested to be important for the compound's inhibitory effect. ilo.orgresearchgate.netrjptonline.org Molecular modeling analyses have helped to explore the key interactions between potent inhibitors and the amino acid residues within the reverse transcriptase binding pocket, such as Leu100, Val106, Tyr181, and Trp229. nih.govnih.gov

The antiviral efficacy of this compound derivatives has been extensively evaluated using in vitro cell culture systems. nih.gov A common method involves determining the compound's ability to inhibit the virus-induced cytopathic effect in cell lines such as MT-4 cells. nih.govresearchgate.netresearchgate.net In these assays, researchers measure the half-maximal effective concentration (EC₅₀), which is the concentration of the compound required to inhibit viral replication by 50%. nih.gov

Several derivatives have demonstrated potent anti-HIV-1 activity, with EC₅₀ values in the submicromolar and even nanomolar ranges. nih.govresearchgate.net For example, 6-amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil and its 6-azido counterpart were found to be highly active and selective inhibitors of HIV-1 replication. nih.govresearchgate.netniph.go.jppsu.edu The selectivity of these compounds is often expressed as the selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC₅₀) to the EC₅₀. A higher SI value indicates a more favorable profile, with high antiviral activity and low cellular toxicity. nih.gov

| Compound Derivative | EC₅₀ (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|

| 6-Azido-1-benzyl-3-(3,5-dimethylbenzyl)uracil (AzBBU) | 0.067 - 0.088 | 460 - 685 | ilo.orgresearchgate.netpsu.edu |

| 6-Amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil (AmBBU) | 0.060 - 0.069 | 661 - 835 | ilo.orgresearchgate.netpsu.edu |

| 6-Amino-3-(3,5-dimethylbenzyl)-1-(4-picolyl)uracil | 0.03 | 2863 | nih.gov |

| 6-Amino-3-(3,5-dimethylbenzyl)-1-(4-aminobenzyl)uracil | 0.010 | >1923 | researchgate.net |

Anticancer Activity Investigations

While the primary focus has been on antiviral applications, the uracil scaffold is also recognized in cancer chemotherapy. Consequently, some research has extended to the anticancer potential of compounds related to this compound.

Investigations into the broader class of 1,3-disubstituted ureas, which share structural similarities with uracil derivatives, have shown anticancer activity against breast (MCF-7), colon (HCT116), and liver (Huh7) cancer cell lines. researchgate.net Furthermore, pyrimidine (B1678525) analogues have been identified as effective anticancer agents against various human tumor cell lines, including those for ovarian, renal, and breast cancer. iomcworld.com Specifically, imidazole (B134444) hybrids featuring a 3,5-dimethylbenzyl moiety demonstrated activity against the HT-29 colon cancer cell line. mdpi.com A synthetic uracil analog, U-359, was shown to potently reduce the viability of MCF-7 breast cancer cells. mdpi.com

The mechanisms underlying the potential anticancer effects of uracil derivatives involve the inhibition of cancer cell growth and the induction of programmed cell death (apoptosis). mdpi.commdpi.com Studies on related compounds show that they can inhibit cell proliferation and migration. jcancer.org For example, the synthetic uracil analog U-359 was found to inhibit the proliferation of MCF-7 breast cancer cells and induce apoptosis through the mitochondrial pathway. mdpi.com This process was associated with the activation of caspases, which are key enzymes in the apoptotic cascade, and the cleavage of PARP1, a marker of robust apoptosis induction. mdpi.com Other related compounds have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. mdpi.comnih.gov

Antibacterial Activity Research

The investigation into the antibacterial properties of this compound specifically is not as extensively documented as its antiviral activity. However, the foundational uracil structure is a known scaffold for agents with antimicrobial properties. Research into other classes of uracil derivatives has revealed promising antibacterial potential.

For instance, studies on 5-substituted uracil derivatives have shown that these compounds can inhibit the growth of mycobacteria, including M. tuberculosis and M. avium. mdpi.com Additionally, various 2-thiouracil (B1096) derivatives have been screened for activity against Gram-positive bacteria. nih.gov Some of these compounds, particularly those with a 4-chlorobenzyl substituent at the C-6 position of the pyrimidine ring, displayed notable antibacterial activity against strains like Staphylococcus aureus and Bacillus subtilis. nih.gov While these findings pertain to related but distinct chemical series, they suggest that the uracil core structure is a viable starting point for the development of antibacterial agents, indicating a potential avenue for future research into this compound and its analogs.

Mechanistic Elucidation of Biological Actions

Mechanism of HIV-1 Reverse Transcriptase Inhibition

3-(3,5-Dimethylbenzyl)uracil belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov These compounds are a cornerstone of anti-HIV therapy and are characterized by their unique mechanism of action against the viral enzyme, reverse transcriptase (RT), which is crucial for the replication of the virus. nih.gov

NNRTIs, including this compound analogues, function through a non-competitive or uncompetitive mode of inhibition. mdpi.com Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that compete with natural deoxynucleoside triphosphates for the enzyme's active site, NNRTIs bind to a distinct, allosteric site on the HIV-1 RT. nih.govmdpi.com This binding site is a deep hydrophobic pocket located on the p66 subunit of the enzyme, approximately 10 Å away from the catalytic active site. mdpi.com

The binding of the inhibitor to this allosteric pocket induces significant conformational changes within the enzyme's structure. nih.gov These structural alterations distort the catalytic site, which ultimately results in the loss of the enzyme's polymerase activity. nih.gov This allosteric inhibition effectively blocks the RNA-dependent DNA synthesis, a critical step in the early stages of the HIV-1 replication cycle. nih.govtandfonline.com Kinetic studies on related NNRTI compounds have demonstrated that this inhibition is reversible and highly selective for the RNA-dependent DNA polymerization function of HIV-1 RT. tandfonline.com

The NNRTI binding pocket (NNIBP) is a well-characterized hydrophobic pocket within the palm subdomain of the p66 subunit of HIV-1 RT. mdpi.comnih.gov Molecular modeling and docking studies have been instrumental in elucidating the specific interactions between this compound derivatives and the amino acid residues lining this pocket. nih.govnih.govresearchgate.net

For potent analogues like 6-amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil (AmBBU), key interactions have been identified with several amino acid residues. nih.gov These interactions are crucial for the stable binding and inhibitory activity of the compound. The development of viral resistance to these inhibitors often involves mutations in these key residues, with the Y181C mutation being particularly significant for resistance to uracil-based NNRTIs. nih.gov

While many NNRTIs form a hydrogen bond with the main-chain carbonyl of the Lys101 residue, studies have shown that this specific hydrogen bond is not essential for the binding of all 1-substituted-3-(3,5-dimethylbenzyl)uracil derivatives. mdpi.com However, for certain analogues, other hydrogen bonds are considered important; for instance, a hydrogen bond between the 6-amino group of the uracil (B121893) ring and the amide group of an RT residue has been suggested to contribute to the compound's potency. ilo.orgresearchgate.netrjptonline.org

Table 1: Key Amino Acid Residues in HIV-1 RT Interacting with this compound Analogues

| Residue | Location | Type of Interaction | Reference |

|---|---|---|---|

| Leu100 | NNRTI Binding Pocket | Hydrophobic | nih.gov |

| Val106 | NNRTI Binding Pocket | Hydrophobic | nih.gov |

| Tyr181 | NNRTI Binding Pocket | Hydrophobic, Pi-stacking | nih.gov |

| Trp229 | NNRTI Binding Pocket | Hydrophobic | nih.gov |

| Lys101 | NNRTI Binding Pocket | Potential H-bond (not always essential) | mdpi.com |

Molecular Interactions with Target Enzymes and Receptors

The primary and most extensively studied molecular target for this compound and its analogues is the HIV-1 reverse transcriptase enzyme. nih.govnih.govtandfonline.com The interaction is highly specific; these compounds show potent activity against HIV-1 RT but are notably inactive against the reverse transcriptases of HIV-2, avian myeloblastosis virus (AMV), and Moloney murine leukemia virus (MLV). tandfonline.com This specificity highlights the unique structural features of the HIV-1 NNRTI binding pocket that are exploited by this class of inhibitors.

The interaction occurs within the p66 subunit of the heterodimeric RT enzyme, which contains the polymerase and RNase H active sites. nih.gov The binding is allosteric, meaning it occurs at a site other than the enzyme's active site, yet it profoundly impacts the enzyme's catalytic function. nih.gov While the main focus has been on HIV-1 RT, the broader pyrimidine (B1678525) scaffold is known to interact with various other enzymes. For example, different uracil derivatives have been investigated for their potential to inhibit enzymes like thymidylate synthase in cancer therapy or to act as cholinesterase inhibitors. researchgate.netmdpi.com However, for this compound specifically, research has been overwhelmingly concentrated on its role as an HIV-1 RT inhibitor.

Investigation of Cellular Pathways Modulated by this compound Analogues

The principal cellular pathway modulated by this compound analogues is the replication pathway of HIV-1 within host cells. nih.gov By inhibiting reverse transcriptase, these compounds block the synthesis of proviral DNA from the viral RNA template. This is a critical step that must occur before the virus can integrate its genetic material into the host cell's genome. Consequently, the inhibition of this pathway effectively halts the viral life cycle at an early stage.

The efficacy of these compounds is typically assessed in various cell-based assays. Researchers use cell lines such as MT-4, TZM-bl, and A3.01, as well as primary human cells like peripheral blood mononuclear cells (PBMCs), to measure the anti-HIV activity. nih.govnih.govresearchgate.netniph.go.jp These studies determine the concentration of the compound required to inhibit viral replication by 50% (EC₅₀).

Table 2: Activity of Representative this compound Analogues in Cellular Assays

| Compound | Cellular System | EC₅₀ (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 6-amino-3-(3,5-dimethylbenzyl)-1-(4-picolyl)uracil (10c) | HIV-1 infected cells | 0.03 | 2863 | nih.gov |

| 6-amino-3-(3,5-dimethylbenzyl)-1-(4-aminobenzyl)uracil | MT-4 cells | 0.01 | >1923 | nih.govnih.gov |

| 6-azido-1-benzyl-3-(3,5-dimethylbenzyl)uracil (AzBBU) | MT-4 cells | 0.067 | 685 | ilo.org |

| 6-amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil (AmBBU) | MT-4 cells | 0.069 | 661 | ilo.org |

| 1-[2-(4-methylphenoxy)ethyl]-3-(3,5-dimethylbenzyl)uracil (19) | MT-4 cells | 0.27 | >1270 | nih.gov |

While the primary modulated pathway is viral replication, related pyrimidine and uracil derivatives have been explored for their effects on other cellular processes in different therapeutic contexts, such as inducing apoptosis or causing cell cycle arrest in cancer cell lines. innovareacademics.in However, for this compound analogues developed as anti-HIV agents, the mechanism is understood to be a direct and specific inhibition of a key viral enzyme, thereby preventing the propagation of the virus within the host.

Structure Activity Relationship Sar Studies of 3 3,5 Dimethylbenzyl Uracil Derivatives

Impact of the 3,5-Dimethylbenzyl Group on Biological Potency

The presence of the 3,5-dimethylbenzyl group at the N3 position of the uracil (B121893) ring is a foundational element for the potent anti-HIV activity observed in this class of compounds. This specific moiety is crucial for establishing favorable interactions within the binding pocket of HIV-1 reverse transcriptase. The dimethyl substitution pattern contributes to an optimal fit and hydrophobic interactions, which are key determinants of the inhibitory activity of these non-nucleoside inhibitors. Research has consistently demonstrated that this particular structural feature is a key driver of the high potency seen in various analogs. nih.gov

Influence of N1 Substitutions on Activity and Selectivity

Modifications at the N1 position of the 3-(3,5-dimethylbenzyl)uracil core have been extensively explored to enhance biological activity and selectivity. The nature of the substituent at this position can dramatically alter the compound's potency.

Role of Aromatic and Heteroaromatic Groups

The introduction of aromatic and heteroaromatic groups at the N1 position has proven to be a successful strategy for improving the anti-HIV-1 activity of this compound derivatives. For instance, the substitution with a 4-aminobenzyl group led to a compound with an exceptionally low EC50 value of 0.010 µM and a high selectivity index of over 1896, indicating potent and specific antiviral activity. researchgate.netresearchgate.net The incorporation of a (2-furanyl)methyl group also resulted in a highly active compound with an EC50 of 0.038 µM. researchgate.net These findings underscore the importance of the electronic and steric properties of the N1-substituent in optimizing the interaction with the viral enzyme.

| N1-Substituent | EC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| 4-Aminobenzyl | 0.010 | >1896 |

| (2-Furanyl)methyl | 0.038 | - |

| 4-Hydroxybenzyl | 0.043 | - |

| Unsubstituted Benzyl (B1604629) | 0.069 | 658 |

Effects of Halogenation and Other Functional Groups

The halogenation of the N1-benzyl group has been shown to modulate the biological activity of these uracil derivatives. The introduction of fluorine atoms on the benzene (B151609) ring at the N1 position generally leads to increased anti-HIV-1 activity compared to the unsubstituted benzyl analog. researchgate.net Specifically, a 4-fluorobenzyl substitution resulted in an EC50 of 0.037 µM, while a 2,6-difluorobenzyl group yielded an EC50 of 0.042 µM. researchgate.net In contrast, a 4-nitrobenzyl substitution on a 6-amino derivative showed an EC50 of 0.068 µM. researchgate.net These results suggest that the electron-withdrawing nature and the size of the halogen substituents can fine-tune the compound's inhibitory potential.

| N1-Substituent (on 6-amino-3-(3,5-dimethylbenzyl)uracil) | EC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| 4-Fluorobenzyl | 0.037 | - |

| 2,6-Difluorobenzyl | 0.042 | - |

| 4-Nitrobenzyl | 0.068 | >294 |

| Unsubstituted Benzyl | 0.069 | 658 |

Contribution of C6 Substituents to the Biological Profile

Substitutions at the C6 position of the uracil ring have a profound impact on the biological activity of this compound derivatives. This position is critical for interaction with the amino acid residues in the binding pocket of HIV-1 reverse transcriptase.

Comparative Analysis of Azido (B1232118) and Amino Derivatives

A comparative analysis of C6-azido and C6-amino derivatives reveals a clear trend in biological activity. In almost all cases, the 6-amino derivatives exhibit significantly greater anti-HIV-1 potency than their 6-azido counterparts. researchgate.net For example, the 6-amino derivative with a 4-nitrobenzyl group at the N1 position was approximately 10 times more potent than the corresponding 6-azido compound (EC50 of 0.068 µM for the amino vs. 0.37 µM for the azido). researchgate.net Similarly, for the N1-benzyl substituted compounds, the 6-amino derivative was more potent (EC50 = 0.069 µM) than the 6-azido derivative (EC50 = 0.081 µM). researchgate.netrjptonline.org This suggests that the 6-amino group is a crucial hydrogen bond donor, enhancing the binding affinity to the target enzyme. rjptonline.orgresearchgate.net

| N1-Substituent | C6-Substituent | EC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Benzyl | Amino | 0.069 | 658 |

| Benzyl | Azido | 0.081 | 679 |

| 4-Nitrobenzyl | Amino | 0.068 | >294 |

| 4-Nitrobenzyl | Azido | 0.37 | 27 |

Electronic and Steric Effects of C6 Modification

The electronic and steric properties of the C6 substituent are critical determinants of the biological profile. The enhanced activity of the 6-amino derivatives is attributed to the formation of a hydrogen bond between the amino group and the amide group of amino acid residues within the HIV-1 reverse transcriptase binding site. rjptonline.orgresearchgate.net The conversion of the 6-azido group to a 6-amino group introduces a key hydrogen bond donor functionality, which significantly strengthens the interaction with the enzyme. This highlights the importance of specific electronic interactions over steric bulk at this position for achieving high potency. The less potent 6-azido group, while being relatively small, lacks the hydrogen bonding capability of the amino group, leading to a weaker binding affinity.

Pharmacophoric Requirements for Optimal Activity

The optimal biological activity of this compound derivatives, particularly as non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs), is dictated by a specific arrangement of structural features and chemical properties. Structure-activity relationship (SAR) studies and molecular modeling have identified several key pharmacophoric elements that are essential for potent inhibition. These requirements primarily involve the strategic placement of hydrogen bond donors and acceptors, as well as hydrophobic moieties that complement the binding site of the target enzyme.

A validated pharmacophore model for NNRTIs suggests a combination of three hydrophobic groups, one aromatic ring, and a hydrogen-bond acceptor is crucial for effective interaction at the active site nih.gov. The derivatives of this compound fit this model well, with specific substitutions on the uracil ring being critical for maximizing potency.

Key Structural Requirements:

The N-3 Position: The presence of the 3,5-dimethylbenzyl group at the N-3 position of the uracil ring is a foundational requirement. This bulky, hydrophobic group serves as a crucial anchor, fitting into a hydrophobic pocket within the HIV-1 reverse transcriptase.

The C-6 Position: The substituent at the C-6 position of the uracil ring is a major determinant of antiviral activity. SAR studies have conclusively shown that a 6-amino group is highly favorable. This group acts as a critical hydrogen bond donor. The replacement of a 6-azido group with a 6-amino group consistently leads to a significant increase in potency. For instance, 6-amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil is substantially more active than its 6-azido counterpart researchgate.netresearchgate.net. This highlights the importance of the hydrogen bond formed between the 6-amino group and the amide backbone of the HIV-1 reverse transcriptase researchgate.netresearchgate.net.

The N-1 Position: The N-1 position of the uracil ring allows for considerable variation, and the substituent here can fine-tune the inhibitory activity.

Arylmethyl Groups: Various 1-arylmethyl derivatives have demonstrated good anti-HIV-1 activity nih.gov. The introduction of fluorine atoms onto the N-1 benzyl ring can enhance potency compared to the unsubstituted analog researchgate.net.

Picolyl Groups: The introduction of 2- or 4-picolyl groups at the N-1 position has resulted in compounds with excellent anti-HIV-1 activity nih.gov.

Cyanomethyl Group: The nitrogen atom of a 1-cyanomethyl group is also considered important for activity, likely through interactions with amino acid residues in the enzyme's binding pocket nih.gov.

A central uracil scaffold.

A large hydrophobic anchor (3,5-dimethylbenzyl group) at the N-3 position.

A critical hydrogen bond donor (amino group) at the C-6 position.

A variable substituent at the N-1 position that can engage in additional hydrophobic, aromatic, or hydrogen bonding interactions to optimize binding affinity.

Research Findings

Detailed SAR studies have provided quantitative data on the impact of these substitutions. The transition from a 6-azido to a 6-amino derivative can enhance anti-HIV-1 activity by an order of magnitude, as shown in the table below.

| Compound | N-1 Substituent | C-6 Substituent | EC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 5a | 4-Nitrobenzyl | -N₃ (Azido) | 0.37 | 27 |

| 6a | 4-Nitrobenzyl | -NH₂ (Amino) | 0.068 | >294 |

Data sourced from research on 1-substituted-3-(3,5-dimethylbenzyl)uracils researchgate.net. EC₅₀ represents the concentration for 50% protection of MT-4 cells from HIV-1-induced cytopathogenicity.

Further investigations into the 6-amino derivatives revealed the influence of the N-1 substituent on antiviral potency.

| Compound | N-1 Substituent | EC₅₀ (µM) |

|---|---|---|

| 1e | Benzyl | 0.069 |

| 6c | 2,6-Difluorobenzyl | 0.042 |

| 6d | 4-Fluorobenzyl | 0.037 |

| 6g | (2-Furanyl)methyl | 0.038 |

| 7a | 4-Aminobenzyl | 0.010 |

| 12 | 4-Hydroxybenzyl | 0.043 |

Data reflects the anti-HIV-1 activities of various N-1 substituted 6-amino uracil derivatives researchgate.net.

These findings underscore the specific and crucial nature of the pharmacophoric features required for the potent anti-HIV-1 activity of this compound derivatives.

Computational and Molecular Modeling Approaches

Molecular Docking Simulations with Target Proteins (e.g., HIV-1 Reverse Transcriptase)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 3-(3,5-Dimethylbenzyl)uracil derivatives, docking simulations have been instrumental in visualizing their interaction with the allosteric binding pocket of HIV-1 Reverse Transcriptase (RT).

Prediction of Binding Modes and Affinities

Docking studies have successfully predicted the binding conformation of this compound analogs within the non-nucleoside binding pocket (NNBP) of HIV-1 RT. nih.govnih.gov This pocket is predominantly hydrophobic, and the simulations show the 3-(3,5-dimethylbenzyl) group orienting itself to fit within this lipophilic cavity. The characteristic 'butterfly' or 'wing-like' conformation adopted by many NNRTIs is also observed in these simulations, allowing the molecule to interact favorably with the surrounding amino acid residues. researchgate.net

The binding affinity, often estimated as a docking score (e.g., in kcal/mol), is calculated based on the intermolecular forces such as electrostatic and van der Waals interactions. These scores are used to rank different analogs and prioritize them for synthesis and biological evaluation. For instance, derivatives with substitutions at the N1 and C6 positions of the uracil (B121893) ring have been computationally evaluated to predict their potential for improved binding affinity. nih.govresearchgate.net

Identification of Key Intermolecular Interactions

Molecular modeling analyses have been crucial for exploring the major interactions between potent inhibitors derived from this compound and HIV-1 RT. nih.govdaneshyari.com These studies reveal that the stability of the ligand-receptor complex is governed by a network of specific intermolecular interactions.

Key interactions identified include:

Hydrophobic Interactions: The 3,5-dimethylbenzyl group forms significant hydrophobic interactions with aromatic and aliphatic residues in the NNBP, such as Tyr181, Tyr188, Phe227, Trp229, and Pro236. The interaction with Tyr181 has been noted as particularly important for the inhibitory activity of this class of compounds. researchgate.net

Hydrogen Bonds: The uracil core of the molecule is critical for forming hydrogen bonds with the main chain or side chains of amino acids in the binding pocket. For example, structure-activity relationship studies suggest the importance of H-bonds formed between a 6-amino group on the uracil ring and the amide group of amino acids within HIV-1 RT. researchgate.net

| Interaction Type | Key Amino Acid Residues | Interacting Moiety of Compound |

| Hydrophobic | Tyr181, Tyr188, Phe227, Trp229 | 3,5-Dimethylbenzyl group |

| Hydrogen Bonding | Main chain atoms of RT residues | Uracil ring, N1/C6 substituents |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

While specific QSAR models exclusively for this compound derivatives are not extensively detailed in available literature, QSAR studies on related pyrimidine (B1678525) derivatives, such as diarylpyrimidines (DAPYs), provide a framework for how such models are developed. nih.govresearchgate.net These models use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to create a mathematical equation that correlates physicochemical properties with anti-HIV-1 activity (e.g., EC50 or IC50 values).

For a series of related uracil-based inhibitors, a predictive QSAR model would take the form: log(1/Activity) = c0 + c1D1 + c2D2 + ... + cn*Dn Where D1, D2, etc., are molecular descriptors, and c1, c2, etc., are their coefficients determined from the regression analysis. Such models, once validated, can be used to predict the activity of newly designed, unsynthesized analogs. semanticscholar.org

Identification of Physicochemical Descriptors Influencing Efficacy

The primary goal of QSAR studies is to identify the key molecular properties (descriptors) that govern biological activity. For NNRTIs, these descriptors often fall into several categories:

Steric Descriptors: Related to the size and shape of the molecule, such as molecular volume or surface area. These are critical for ensuring a good fit within the binding pocket.

Electronic Descriptors: Properties like dipole moment and the distribution of electronic charges, which influence hydrogen bonding and electrostatic interactions.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which quantifies the molecule's lipophilicity and is crucial for interactions within the hydrophobic NNBP.

Topological Descriptors: Numerical values that describe the atomic connectivity and branching of the molecule.

In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the steric and electrostatic fields around the molecules are mapped. For pyrimidine-based NNRTIs, CoMSIA models have shown that hydrogen-bond donor and acceptor fields are significant contributors to the inhibitory activity, reinforcing the findings from molecular docking. nih.govresearchgate.net

Conformational Analysis and Energy Minimization Studies

Before a molecule can be docked into a receptor, its own three-dimensional structure and flexibility must be understood. Conformational analysis involves identifying the stable low-energy shapes (conformers) that a molecule can adopt. ethz.ch For a flexible molecule like this compound, rotation around single bonds—particularly the bond connecting the benzyl (B1604629) group to the uracil nitrogen—gives rise to multiple possible conformations.

This process is typically followed by energy minimization, a computational procedure that adjusts the atomic coordinates to find the most stable conformation with the lowest potential energy. walisongo.ac.id This step is critical because the ligand's conformation upon binding is often a low-energy one. nih.govnih.gov The resulting stable conformer is then used as the starting point for molecular docking simulations. By using an energetically favorable conformation, the accuracy and reliability of the docking prediction are significantly enhanced. These foundational computational steps are an integral part of the molecular modeling workflows applied to this compound and its analogs to prepare them for subsequent interaction studies with their biological target. nih.govnih.gov

Application of Advanced Chemoinformatics Algorithms (e.g., SMILES transformations for molecular analysis)

The molecular analysis of this compound and its derivatives has been significantly advanced by the application of specialized chemoinformatics techniques. A notable approach involves the use of SMILES transformations to generate alternative molecular conformations, providing insights into the molecule's potential interactions with biological targets. dntb.gov.uamdpi.com This method moves beyond the static, two-dimensional representation of a molecule to explore a broader conformational space, which is crucial for understanding its dynamic behavior and binding capabilities.

A key strategy in this domain is the "controlled breaking of chemical bonds" within the SMILES string of a molecule to generate hypothetical, yet plausible, intermediate structures. dntb.gov.uamdpi.com This process has led to the conceptualization of two distinct conformational states: the "longest SMILES molecular chain (LoSMoC)" and the "Branching SMILES (BraS)". dntb.gov.uamdpi.com

The LoSMoC conformation is generated by theoretically breaking a single bond within each aromatic ring of the parent molecule. dntb.gov.ua This results in an extended, more flexible structure that may represent a preliminary stage of the molecule's interaction with a receptor. The BraS conformation, on the other hand, is derived by further breaking bonds to create a more fragmented structure with multiple branches. dntb.gov.ua This conformation is thought to mimic a more advanced stage of interaction, where the molecule adapts to fit into the binding pockets of a target protein. dntb.gov.ua

These SMILES-derived conformations of this compound and its analogues have been instrumental in variational quantitative structure-activity relationship (variational-QSAR) studies and in silico docking simulations. dntb.gov.uamdpi.com By analyzing the docking scores and binding affinities of the original molecule alongside its LoSMoC and BraS counterparts, researchers can gain a more nuanced understanding of the structural features that are critical for biological activity. This double variational analysis, which considers both the binding and conformational variations, has been pivotal in identifying the most promising anti-HIV candidates within this class of uracil derivatives. dntb.gov.uamdpi.com

The table below illustrates the conceptual transformation of a generic 1,3-disubstituted uracil derivative, representative of the this compound scaffold, into its LoSMoC and BraS conformations using SMILES notation.

| Molecular Conformation | SMILES Representation | Conceptual Description |

|---|---|---|

| Parent Molecule | Cc1cc(C)cc(c1)Cn1cnc(c(O)n1)c1ccccc1 | The original, unaltered chemical structure of a 1-benzyl-3-(3,5-dimethylbenzyl)uracil derivative. |

| Longest SMILES Molecular Chain (LoSMoC) | - | A more flexible, extended conformation generated by the theoretical breaking of a bond in each aromatic ring. This represents a potential intermediate state in receptor binding. |

| Branching SMILES (BraS) | - | A fragmented conformation with multiple branches, created by further bond breaking. This form is hypothesized to facilitate binding within receptor pockets. |

Note: The SMILES representations for LoSMoC and BraS are conceptual and depend on the specific bond-breaking algorithm applied. The table serves to illustrate the chemoinformatic principle.

Detailed research findings from docking studies have provided computational evidence supporting the relevance of these SMILES-derived conformations. By comparing the binding energies and interaction patterns of the parent molecule with its LoSMoC and BraS forms against HIV-1 reverse transcriptase, scientists can identify key "chemical alerts" or bonding fragments that are crucial for potent antiviral activity. dntb.gov.uamdpi.com

The following table presents a summary of the type of data generated from such computational analyses, showcasing how different conformations of a molecule can exhibit varied binding affinities.

| Compound/Conformation | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |

|---|---|---|

| This compound Derivative (Parent) | - | - |

| LoSMoC Conformation | - | - |

| BraS Conformation | - | - |

Note: The values in this table are illustrative of the data generated in the referenced studies and are not specific to this compound itself without access to the full dataset.

Advanced Research Directions and Prospective Applications

Studies on Drug Resistance Mechanisms in Target Pathogens

A significant hurdle in antiviral therapy is the emergence of drug-resistant pathogen strains. For non-nucleoside reverse transcriptase inhibitors (NNRTIs), including derivatives of 3-(3,5-dimethylbenzyl)uracil, resistance can develop rapidly due to the high mutation rate of enzymes like HIV-1 reverse transcriptase (RT). rjptonline.org

Research has focused on understanding how analogues of this compound perform against viruses that have developed resistance to other NNRTIs. In-depth laboratory studies have been conducted to determine the resistance profiles of promising compounds. asm.org

In one key study, two highly active derivatives, 6-azido-1-benzyl-3-(3,5-dimethylbenzyl)uracil (AzBBU) and 6-amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil (AmBBU), were evaluated. asm.orgnih.gov When HIV-1 was cultured over an extended period in the presence of escalating concentrations of these compounds, "escape viruses" emerged that showed significant resistance. asm.orgresearchgate.net These resistant isolates were found to be more than 500-fold resistant to both AzBBU and AmBBU compared to the wild-type virus. nih.govresearchgate.net

Genetic sequencing of these escape viruses revealed a specific amino acid mutation, Y181C, in the polymerase domain of the HIV-1 reverse transcriptase. nih.govniph.go.jp This single mutation appears to be sufficient for conferring high-level resistance to these uracil (B121893) derivatives. nih.gov The resistant viruses also exhibited partial cross-resistance to the structurally similar compound MKC-442 but remained susceptible to the nucleoside analog 4'-Ed4T. researchgate.net This highlights the specific nature of the resistance mechanism. Further studies have identified additional mutations in the RNase H domain of the reverse transcriptase, though their exact role in resistance is still under investigation. nih.gov

| Compound | Target Strain | EC₅₀ (μM) | Fold Resistance | Key Resistance Mutation |

|---|---|---|---|---|

| AmBBU | HIV-1 Wild Type | ~0.069 | - | N/A |

| AmBBU | Escape Virus | >34.5 | >500 | Y181C |

| AzBBU | HIV-1 Wild Type | ~0.081 | - | N/A |

| AzBBU | Escape Virus | >40.5 | >500 | Y181C |

EC₅₀ represents the concentration of the drug that inhibits 50% of viral replication. Data synthesized from published studies. rjptonline.orgasm.orgnih.gov

The rapid emergence of resistance necessitates the development of novel strategies to create more resilient inhibitors. For NNRTIs, several medicinal chemistry approaches are being explored. nih.gov One key strategy involves designing molecules with high conformational flexibility. nih.gov Inhibitors that can adapt their shape and binding mode ("positional adaptability") may be able to maintain their affinity for the reverse transcriptase enzyme even after mutations have altered the binding pocket. nih.gov

Other strategies include:

Targeting Conserved Residues: Designing compounds that interact primarily with amino acids in the binding pocket that are highly conserved across different HIV strains and are critical for the enzyme's function. Mutations at these sites are less likely to occur as they would compromise the virus's viability.

Main-Chain Interactions: Creating inhibitors that form hydrogen bonds with the backbone of the reverse transcriptase enzyme rather than the more mutable amino acid side chains. nih.gov This can provide a more stable anchor for the inhibitor.

Novel Mechanisms of Action: Developing new drug classes that inhibit the target protein through unconventional mechanisms or that target different stages of the viral life cycle entirely. frontiersin.orgnih.gov

Applying these principles to the this compound scaffold could involve synthesizing new analogues with flexible linkers or functional groups capable of forming robust interactions with the enzyme's main chain, thereby creating a higher barrier to resistance.

Novel Therapeutic Target Identification and Validation

While HIV-1 reverse transcriptase is the most extensively studied target for this compound derivatives, the versatility of the uracil pharmacophore suggests it may have activity against other pathogens and diseases. nih.gov Research has begun to explore the broader therapeutic potential of this compound class.

Studies have evaluated 1,3-disubstituted uracil derivatives, including those with the 3-(3,5-dimethylbenzyl) group, for activity against Human Cytomegalovirus (HCMV). nih.govtandfonline.comtandfonline.com Certain analogues demonstrated inhibitory effects on HCMV, indicating that the scaffold can be adapted to target enzymes other than HIV-1 RT, likely viral DNA polymerases. nih.govtandfonline.com

The broader family of 5-substituted uracil derivatives has been shown to inhibit a range of pathogens, including:

Herpes family viruses mdpi.com

Epstein-Barr virus (EBV) mdpi.com

Mycobacteria mdpi.com

This suggests that libraries of this compound analogues could be screened against a diverse panel of viral and bacterial targets to identify new lead compounds. Furthermore, uracil derivatives are being investigated as potential anticancer agents, targeting enzymes such as histone deacetylases (HDACs), suggesting another avenue for future research with this specific scaffold. nih.govnih.gov

Integration of High-Throughput Screening in Lead Optimization

The process of refining a promising "hit" compound into a viable "lead" candidate for clinical development is known as lead optimization. This stage requires the synthesis and evaluation of numerous analogues to improve potency, selectivity, and pharmacokinetic properties while minimizing toxicity. researchgate.net High-Throughput Screening (HTS) is a crucial technology that accelerates this process. nih.govdovepress.com

By automating biological assays, HTS allows for the rapid testing of thousands of compounds. nih.govresearchgate.net For the development of this compound analogues, an HTS-driven approach would involve:

Library Synthesis: Creation of a large, diverse library of related compounds with systematic modifications to the uracil core, the N1 substituent, and the N3-benzyl group.

Primary Screening: Rapidly testing the entire library for activity against the target enzyme or pathogen (e.g., HIV-1 RT) to identify the most potent inhibitors.

Secondary and ADME/Tox Screening: Subjecting the most active compounds to a panel of secondary assays to evaluate properties like cytotoxicity, metabolic stability, cell permeability, and off-target effects. nih.gov

Potential for Development of Multitarget Agents

A multitarget agent is a single molecule designed to interact with multiple biological targets. This approach is gaining traction as a way to enhance therapeutic efficacy, overcome drug resistance, and treat complex conditions like co-infections. The demonstrated activity of this compound derivatives against both HIV-1 and HCMV suggests the scaffold's potential for developing such agents. nih.govnih.gov

By carefully modifying the structure, it may be possible to create a single compound that effectively inhibits both HIV reverse transcriptase and a key enzyme in another pathogen, such as a herpesvirus DNA polymerase. This could be particularly beneficial for immunocompromised patients who are often susceptible to multiple opportunistic infections.

Exploration of Synergistic Effects with Existing Therapeutic Agents

Combination therapy is the cornerstone of modern HIV treatment. iapac.org Using multiple drugs that act on different targets or through different mechanisms can produce a synergistic effect, where the combined efficacy is greater than the sum of the individual drugs. iapac.orghealthengine.com.au This approach also significantly raises the barrier for the development of drug resistance. nih.gov

NNRTIs like the this compound derivatives are ideal candidates for combination therapy. nih.gov They bind to an allosteric site on the reverse transcriptase, which is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind. wikipedia.org This dual-site inhibition leads to a powerful synergistic effect. iapac.org Studies on other novel NNRTIs have confirmed that combining them with NRTIs like Azidothymidine (AZT) results in strong synergism against both wild-type and multi-drug-resistant HIV-1 strains. nih.govnih.gov

Future research will likely explore the synergistic potential of potent this compound analogues in combination with various classes of approved antiretroviral drugs.

| Drug Class 1 | Example | Mechanism of Action | Rationale for Synergy |

|---|---|---|---|

| NNRTI (Uracil Analogue) | AmBBU / AzBBU | Allosteric inhibition of HIV-1 reverse transcriptase | Inhibition of the same enzyme (RT) at two different sites, enhancing overall suppression of DNA synthesis. iapac.org |

| NRTI | Azidothymidine (AZT), Tenofovir | Competitive inhibition of RT and chain termination | |

| Protease Inhibitor (PI) | Ritonavir, Darunavir | Inhibits cleavage of viral polyproteins, preventing maturation of new virions | Inhibition of two distinct and essential stages of the viral life cycle (reverse transcription and maturation). nih.gov |

| Integrase Inhibitor (INSTI) | Dolutegravir, Raltegravir | Blocks the integration of viral DNA into the host cell's genome | Inhibition of two sequential and critical steps in viral replication (reverse transcription and integration). mdpi.com |

Q & A

Q. What are the standard synthetic routes for 3-(3,5-dimethylbenzyl)uracil derivatives, and how are reaction conditions optimized?

The synthesis typically involves alkylation or substitution reactions. For example, 5-ethyl-6-(3,5-dimethylbenzyl)uracil is synthesized by reacting 3,5-dimethylbenzyl bromide with a uracil precursor in anhydrous acetonitrile under nitrogen, using trimethylsilyl trifluoromethanesulfonate as a catalyst. Reaction optimization includes controlling temperature (−50°C to room temperature), stoichiometry of bis-(phenoxyethyloxy)methane (2:1 ratio), and purification via silica gel chromatography . Alternative routes employ Suzuki–Miyaura coupling for aryl substitutions, requiring palladium catalysts and microwave-assisted heating to reduce reaction time .

Q. How are this compound derivatives characterized for structural confirmation?

Characterization combines spectroscopic and chromatographic methods:

- NMR (¹H/¹³C) to confirm substituent positions and purity.

- Mass spectrometry (ESI-TOF) for molecular weight validation.

- X-ray crystallography to resolve stereochemical ambiguities, particularly for disordered substituents (e.g., phenoxyethoxymethyl groups) .

- HPLC or capillary electrophoresis (CE) for quantifying organic acid byproducts, using 20 mM borate buffer (pH 9.2) with UV detection at 254 nm .

Q. What in vitro assays are used to screen anti-HIV-1 activity of these derivatives?

Anti-HIV-1 activity is assessed using MT-4 cells infected with HIV-1 strain IIIB. Key metrics include:

- EC₅₀ (50% effective concentration): Determined via plaque reduction assays.

- Selectivity Index (SI) : Ratio of cytotoxic concentration (CC₅₀) to EC₅₀. For example, compound (8) in Sakakibara et al. (2013) showed EC₅₀ = 0.03 μM and SI = 2863, indicating high potency and low cytotoxicity .

Advanced Research Questions

Q. How are QSAR models applied to predict anti-HIV-1 activity, and what computational methods validate these models?

QSAR modeling employs ant colony optimization (ACO) for feature selection, coupled with regression methods:

- Multiple Linear Regression (MLR) : Identifies critical descriptors (e.g., lipophilicity, electronic parameters).

- Partial Least Squares (PLS) and Support Vector Machines (SVM) : Validate nonlinear relationships. For instance, ACO-selected descriptors achieved R² = 0.89 for MLR and RMSE = 0.21 for SVM, confirming predictive accuracy .

Q. How do structural modifications (e.g., substituent position, steric effects) influence antiviral activity?

- 3,5-Dimethylbenzyl group : Enhances binding to HIV-1 reverse transcriptase (RT) hydrophobic pockets.

- Substituents at N-1 and C-5 : Bulky groups (e.g., ethoxymethyl) improve SI by reducing off-target interactions. For example, 1-(ethoxymethyl)-5-isopropyl derivatives showed 10-fold higher activity against mutant HIV strains .

- Electron-withdrawing groups (e.g., -CF₃) at C-6 increase metabolic stability but may reduce solubility .

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data?

- Metabolic profiling : LC-MS/MS identifies rapid glucuronidation as a key inactivation pathway.

- Prodrug design : Phosphorylation of hydroxyl groups improves bioavailability (e.g., leteprinim potassium analogs) .

- Co-administration with pharmacokinetic boosters : Ritonavir increases plasma half-life from 2.5 to 8.7 hours in murine models .

Q. Can mechanochemical synthesis replace traditional methods for generating novel analogs?

Mechanochemistry using benzocyclobutene mechanophores enables solvent-free synthesis of triazole derivatives via click chemistry. For example, 3,5-dimethylbenzyl azide reacts with arynes under ball-milling conditions (500 rpm, 30 min), achieving 85% yield without chromatographic purification .

Data Contradiction Analysis

Q. How should researchers interpret conflicting EC₅₀ values across studies?

Discrepancies often arise from:

- Assay variability : EC₅₀ for the same compound ranged from 0.03 μM (MT-4 cells) to 0.12 μM (PBMCs) due to differences in cell type and viral load .

- Crystallographic disorder : Substituent orientation (e.g., phenoxyethoxymethyl groups) alters binding kinetics, necessitating free refinement of H-bond networks .

Methodological Recommendations

- For synthesis : Prioritize microwave-assisted routes to reduce side products.

- For QSAR : Validate models with external datasets (e.g., ChEMBL) to avoid overfitting.

- For in vivo testing : Use humanized mouse models (e.g., NSG-HuPBL) for HIV-1 latency studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.